Cholinesterase vs. PDE7 Inhibition: Target Selectivity Driven by N3-Substitution
The 3-(3-chlorobenzyl) derivative (target compound) acts as a cholinesterase inhibitor, whereas the 3-phenyl analog is a PDE7 inhibitor. This represents a fundamental shift in target engagement. The target compound shows an IC50 of 1.58 µM against human AChE and 6.88 µM against human BuChE [1]. In contrast, the 3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has no reported activity against these enzymes but instead shows an IC50 of 4.68 µM against PDE7A . This crossover in selectivity demonstrates that the 3-chlorobenzyl group is not a simple hydrophobic bioisostere but a decisive pharmacophoric element.
| Evidence Dimension | Target Selectivity & Inhibitory Potency |
|---|---|
| Target Compound Data | IC50 (hAChE): 1.58 µM; IC50 (hBuChE): 6.88 µM |
| Comparator Or Baseline | 3-Phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one; IC50 (PDE7A): 4.68 µM. No reported AChE/BuChE activity. |
| Quantified Difference | Target shift from PDE7 to Cholinesterase. AChE selectivity over BuChE: ~4.4-fold. |
| Conditions | hAChE/BuChE: Ellman's method using acetylthiocholine iodide. PDE7A: enzymatic assay. |
Why This Matters
This target selectivity shift is critical for researchers studying cholinergic pathways, as it allows for specific modulation distinct from the broader PDE inhibition profile of related scaffolds.
- [1] BindingDB. BDBM50569749 (CHEMBL4857554): 3-(3-chlorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. Affinity Data. View Source
